molecular formula C9H9N3O2S2 B8753416 3-(4-(Methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-amine

3-(4-(Methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B8753416
M. Wt: 255.3 g/mol
InChI Key: MFNALFNBHPJFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C9H9N3O2S2 and its molecular weight is 255.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

3-(4-methylsulfonylphenyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H9N3O2S2/c1-16(13,14)7-4-2-6(3-5-7)8-11-9(10)15-12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

MFNALFNBHPJFQV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NSC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(4-(methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-ylcarbamate (1.57 g, 4.42 mmol) in DCM (20 mL) was added anisol (0.50 mL) and TFA (10 mL). The reaction mixture was stirred at room temperature for 6 h and concentrated. The solid was suspended in saturated NaHCO3 (˜200 mL) and stirred for 30 min. The solid was collected by filtration, washed with water (˜500 mL) followed by hexanes (˜50 mL), and dried under high vacuum to give 3-(4-(methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-amine.
Name
tert-butyl 3-(4-(methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-ylcarbamate
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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